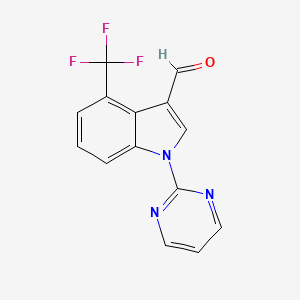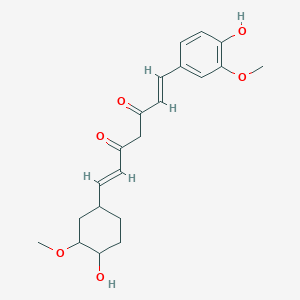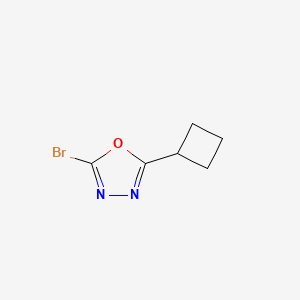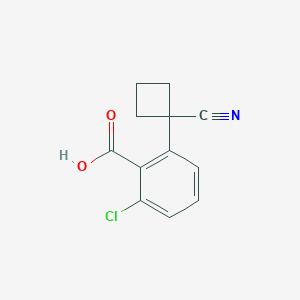![molecular formula C8H14N2O B13931968 2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound that features both an oxetane and a diazaspiroheptane ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection steps to yield the desired spiro compound . The reaction conditions often include the use of potassium hydroxide in ethanol for cyclization and magnesium turnings in methanol for deprotection .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of these processes can be challenging due to the need for efficient removal of by-products and the stability of the final product . Improvements in the synthesis, such as the use of sulfonic acid salts, have been made to enhance the stability and solubility of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMAPO, reducing agents, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Aplicaciones Científicas De Investigación
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The oxetane ring can participate in binding interactions with enzymes and receptors, while the diazaspiroheptane moiety can modulate the compound’s overall activity . These interactions can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A similar spirocyclic compound with comparable structural features.
2-Azaspiro[3.3]heptane: Another related compound used in medicinal chemistry.
Uniqueness
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane is unique due to the presence of both an oxetane and a diazaspiroheptane ring system. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(oxetan-3-yl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C8H14N2O/c1-7(2-11-1)10-5-8(6-10)3-9-4-8/h7,9H,1-6H2 |
Clave InChI |
KKEQSUJSKHUNPR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)N2CC3(C2)CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)











![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
